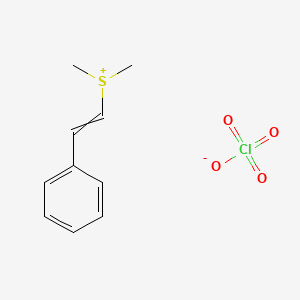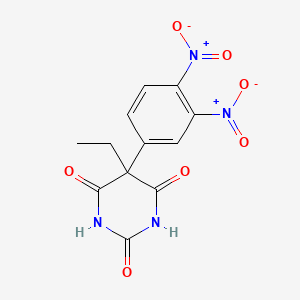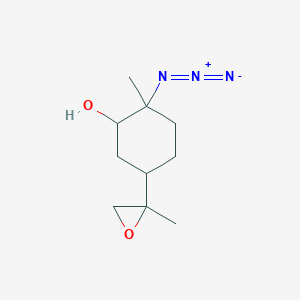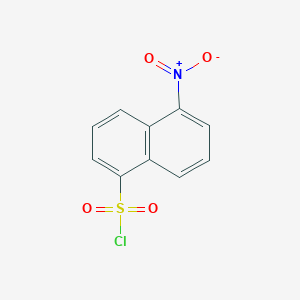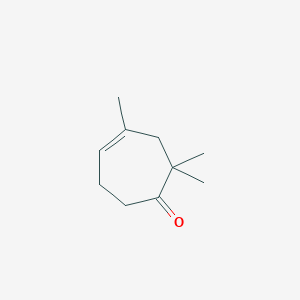
2,2,4-Trimethylcyclohept-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethylcyclohept-4-en-1-one is an organic compound with the molecular formula C10H16O It is a cyclic ketone with a seven-membered ring structure, characterized by the presence of three methyl groups and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylcyclohept-4-en-1-one can be achieved through several methods. One notable method involves the intramolecular electrophilic cyclization of an allylic carbocation with a trimethylsilyl enol ether. The trimethylsilyl enol ether is generated regiospecifically by the reduction of the corresponding α-bromo ketone with zinc dust in the presence of trimethylsilyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethylcyclohept-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the α-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2,4-Trimethylcyclohept-4-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethylcyclohept-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other bioactive molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific derivatives and their applications.
Comparación Con Compuestos Similares
Similar Compounds
2,2,5-Trimethylcyclohept-4-en-1-one: Similar in structure but with a different arrangement of methyl groups.
4,4-Dimethyl-2-cyclohexen-1-one: A six-membered ring compound with similar functional groups.
Uniqueness
2,2,4-Trimethylcyclohept-4-en-1-one is unique due to its seven-membered ring structure and specific arrangement of methyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Número CAS |
65395-75-7 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2,2,4-trimethylcyclohept-4-en-1-one |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-9(11)10(2,3)7-8/h5H,4,6-7H2,1-3H3 |
Clave InChI |
FOCJCZRHOYBSCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(=O)C(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



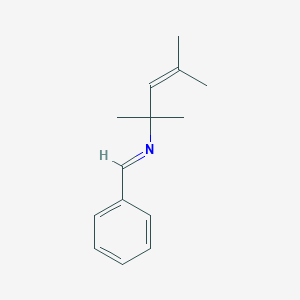

![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
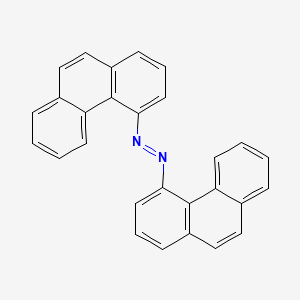

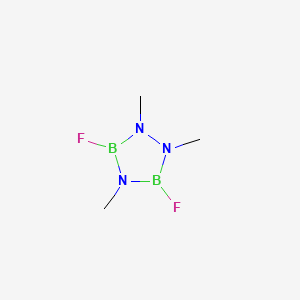
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
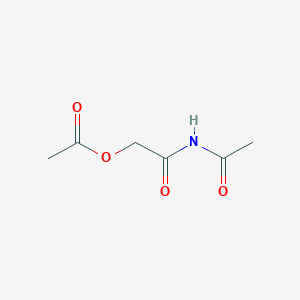
![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
